molecular formula C18H22N2O4S2 B2841929 5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide CAS No. 953956-43-9

5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide

Cat. No. B2841929
CAS RN: 953956-43-9
M. Wt: 394.5
InChI Key: SLCZDUWARZIFFJ-UHFFFAOYSA-N
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Description

The compound “5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . It’s a common motif in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1H NMR, 13C NMR, and LCMS, which are commonly used to elucidate and confirm the structure of synthesized compounds .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide, also known as 5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which makes it valuable in combating oxidative stress. It can neutralize free radicals and reduce oxidative damage in cells. This property is particularly useful in developing treatments for diseases where oxidative stress plays a critical role, such as neurodegenerative diseases and cardiovascular disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. This makes it a potential candidate for the development of new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs. This is particularly relevant in the context of emerging viral infections where new therapeutic options are needed .

Neuroprotective Effects

The compound has shown promise in protecting neurons from damage. Its antioxidant and anti-inflammatory properties contribute to its neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antidiabetic Activity

Preliminary studies suggest that this compound may have antidiabetic properties. It can improve insulin sensitivity and reduce blood glucose levels, which could be beneficial in the management of diabetes .

Antifungal Properties

In addition to its antibacterial activity, the compound has also demonstrated antifungal properties. It can inhibit the growth of various fungal species, making it a potential candidate for the development of antifungal agents .

These diverse applications highlight the compound’s potential in various fields of scientific research and its promise as a multifunctional therapeutic agent.

Springer Future Journal of Pharmaceutical Sciences Springer

properties

IUPAC Name

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-15-8-9-18(25-15)26(22,23)19-12-17(21)20-10-11-24-16(13-20)14-6-4-3-5-7-14/h3-9,16,19H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZDUWARZIFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide

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